Octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid
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Overview
Description
Octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid is a bicyclic conformationally restricted γ-aminobutyric acid analogue. This compound is of significant interest in bioorganic and medicinal chemistry due to its unique structural properties, which make it a valuable tool for studying molecular interactions with biological macromolecules .
Preparation Methods
The synthesis of octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid involves an eight-step sequence. The key steps include the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile and the catalytic reduction of the pyridine ring. This method allows for the preparation of the compound in a 9.0% overall yield
Chemical Reactions Analysis
Octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Catalytic reduction of the pyridine ring is a crucial step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly involving the pyridine ring.
Common reagents used in these reactions include palladium catalysts for reduction and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a three-dimensional building block for designing lead-oriented compound libraries in drug discovery.
Biology: The compound is used in studies of γ-aminobutyric acid-related biological activities, such as receptor binding and uptake.
Mechanism of Action
The mechanism of action of octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid involves its interaction with γ-aminobutyric acid receptors. By conformationally restricting the γ-aminobutyric acid structure, this compound enhances potency and selectivity towards biological targets. The molecular targets include γ-aminobutyric acid receptors, and the pathways involved are related to γ-aminobutyric acid receptor binding and inhibition .
Comparison with Similar Compounds
Octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid is unique due to its conformational restriction, which provides advantages in potency and selectivity compared to more flexible analogues. Similar compounds include:
γ-Aminobutyric acid: The chief neurotransmitter in mammals, used as a target for molecular design.
Rodocaine: A local anesthetic with a similar structural scaffold.
Bone resorption inhibitors: Compounds designed to inhibit bone resorption, sharing structural similarities with this compound.
This compound’s unique structural properties make it a valuable tool in various fields of scientific research, particularly in the design of biologically relevant molecules.
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)7-4-5-10-8-3-1-2-6(7)8/h6-8,10H,1-5H2,(H,11,12) |
InChI Key |
KARONYXSIZOSBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CCNC2C1)C(=O)O |
Origin of Product |
United States |
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